(5-Methylpiperazin-2-yl)methanol dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Methylpiperazin-2-yl)methanol dihydrochloride is a chemical compound with the molecular formula C6H16Cl2N2O. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methylpiperazin-2-yl)methanol dihydrochloride typically involves the reaction of 5-methylpiperazine with formaldehyde under acidic conditions to form the intermediate (5-Methylpiperazin-2-yl)methanol. This intermediate is then treated with hydrochloric acid to yield the dihydrochloride salt. The reaction conditions often include controlled temperatures and pH levels to ensure the desired product is obtained with high purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize yield and efficiency while minimizing waste and environmental impact. The use of advanced purification techniques, such as crystallization and chromatography, ensures that the final product meets stringent quality standards .
Chemical Reactions Analysis
Types of Reactions
(5-Methylpiperazin-2-yl)methanol dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
(5-Methylpiperazin-2-yl)methanol dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of (5-Methylpiperazin-2-yl)methanol dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- **(2S,5S)-5-Methylpiperazin-2-yl)methanol hydrochloride
- **(2R,5S)-5-Methylpiperazin-2-yl)methanol dihydrochloride
- **(2S,5R)-5-Methylpiperazin-2-yl)methanol dihydrochloride
Uniqueness
(5-Methylpiperazin-2-yl)methanol dihydrochloride is unique due to its specific stereochemistry and the presence of the dihydrochloride salt form. This gives it distinct chemical and physical properties compared to its analogs, making it particularly useful in certain research and industrial applications .
Properties
Molecular Formula |
C6H16Cl2N2O |
---|---|
Molecular Weight |
203.11 g/mol |
IUPAC Name |
(5-methylpiperazin-2-yl)methanol;dihydrochloride |
InChI |
InChI=1S/C6H14N2O.2ClH/c1-5-2-8-6(4-9)3-7-5;;/h5-9H,2-4H2,1H3;2*1H |
InChI Key |
KWUUEQADUUJHKU-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNC(CN1)CO.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.